Ramucirumab
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramucirumab, also known as Cyramza, is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors . It was developed by ImClone Systems Inc. and was isolated from a native phage display library from Dyax . It is used to treat stomach cancer, colorectal cancer, or non-small cell lung cancer that has spread to other parts of the body . Ramucirumab may be given alone or in combination with other cancer medicines .
Molecular Structure Analysis
Ramucirumab is a large molecule with a complex structure. Its chemical formula is C6374H9864N1692O1996S46 . As a monoclonal antibody, it is composed of two heavy chains and two light chains, which are linked by disulfide bonds. The specific epitope that Ramucirumab binds to is located on the extracellular domain of VEGFR-2 .
Chemical Reactions Analysis
As a biological molecule, Ramucirumab does not undergo traditional chemical reactions. Instead, it binds to its target, VEGFR2, and blocks the binding of natural VEGF ligands . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells .
Physical And Chemical Properties Analysis
Ramucirumab is a large protein molecule with a molar mass of 143,609.63 g/mol . As a protein, it is sensitive to changes in temperature and pH, and must be stored under specific conditions to maintain its stability and effectiveness .
Aplicaciones Científicas De Investigación
Targeted Inhibition in Various Malignancies :
- Ramucirumab shows promising antitumor efficacy and tolerability in Phase I – II trials across different malignancies, notably in metastatic gastric cancer. The REGARD trial exhibited a median overall survival of 5.2 months with ramucirumab compared to 3.8 months on placebo (Clarke & Hurwitz, 2013).
Combination Therapy in Lung Cancer :
- In a phase 3 trial (REVEL), ramucirumab plus docetaxel was used for second-line treatment in stage IV non-small-cell lung cancer after platinum-based therapy. This combination improved survival compared to the control group, indicating its efficacy in lung cancer treatment (Garon et al., 2014).
Application in Hepatocellular Carcinoma :
- Ramucirumab is indicated for unresectable advanced/recurrent gastric cancer, colorectal cancer, and non-small-cell lung cancer. A randomized phase III trial (REACH-2) investigated its use as second-line treatment following first-line sorafenib therapy for advanced hepatocellular carcinoma, demonstrating superiority over placebo in overall survival (Kudo, 2018).
Preclinical and Clinical Development Review :
- Ramucirumab, selectively inhibiting VEGFR-2, has undergone extensive preclinical and clinical development, showing promise in treating different tumor types either alone or in combination with chemotherapy. It has been FDA approved for advanced/metastatic gastric cancer or gastroesophageal junction carcinoma, with ongoing evaluation in metastatic breast cancer and advanced non-small-cell lung cancer (Aprile et al., 2014).
Monotherapy in Gastric or Gastro-oesophageal Junction Adenocarcinoma :
- The REGARD trial assessed ramucirumab as a monotherapy, highlighting its role in prolonging survival in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma after first-line chemotherapy (Fuchs et al., 2014).
Safety and Efficacy in Colorectal Cancer :
- Ramucirumab, combined with FOLFIRI, is approved for second-line treatment of metastatic colorectal cancer (mCRC). Its safety and tolerability profile have been reviewed, underscoring its effectiveness and manageable toxicity in pretreated mCRC patients (Noguerido et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
947687-13-0 |
---|---|
Nombre del producto |
Ramucirumab |
Fórmula molecular |
C₂₈₅H₄₃₄N₇₄O₈₈S₂ |
Peso molecular |
6369.07 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.